1. mTOR Kinase Inhibitors: [, ] This pathway plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling is implicated in various diseases, including cancer and neurological disorders. Several research groups have utilized 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine as a core structure to develop potent and selective mTOR inhibitors. These inhibitors exhibit promising preclinical activity in various cancer models and hold potential as therapeutic agents.
2. Prostaglandin D2 Receptor Antagonists: [] Prostaglandin D2 is involved in various physiological and pathological processes, including inflammation and allergic responses. Antagonists of the DP2 receptor, a target of prostaglandin D2, are being investigated for treating inflammatory and allergic diseases. Researchers have incorporated 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine into the structure of novel DP2 receptor antagonists, demonstrating their potential as anti-inflammatory agents.
3. CB2 Agonists: [] Cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is involved in modulating inflammation and pain. Agonists of CB2 have shown therapeutic potential in treating chronic pain conditions. Research groups have successfully designed and synthesized brain-penetrant CB2 agonists incorporating 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine into their structure. These agonists show efficacy in preclinical models of chronic pain and hold promise for future drug development.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2